molecular formula C28H21BrN2O B11514032 1-benzoyl-4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

1-benzoyl-4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B11514032
M. Wt: 481.4 g/mol
InChI Key: RSJHRRQTHKPYRK-UHFFFAOYSA-N
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Description

1-benzoyl-4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by the presence of a benzoyl group, a bromophenyl group, and a phenyl group attached to a dihydro-1H-1,5-benzodiazepine core.

Preparation Methods

The synthesis of 1-benzoyl-4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors such as o-phenylenediamine and a suitable diketone.

    Introduction of the benzoyl group: This step involves the acylation of the benzodiazepine core using benzoyl chloride in the presence of a base like pyridine.

    Final assembly: The phenyl group is introduced through a coupling reaction, such as a Suzuki coupling, using phenylboronic acid and a palladium catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-benzoyl-4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

    Coupling reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, catalysts like palladium or copper, and bases like sodium hydroxide or potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-benzoyl-4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives and other heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including its interaction with various biological targets such as enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The bromophenyl and phenyl groups contribute to the compound’s binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

1-benzoyl-4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine can be compared with other benzodiazepine derivatives, such as diazepam, lorazepam, and clonazepam. While these compounds share a similar core structure, they differ in their substituents, which influence their pharmacological properties and therapeutic applications. For example:

    Diazepam: Known for its long-acting effects and used in the treatment of anxiety and muscle spasms.

    Lorazepam: Has a shorter duration of action and is commonly used for the management of acute anxiety and insomnia.

    Clonazepam: Known for its anticonvulsant properties and used in the treatment of seizure disorders.

The presence of the bromophenyl group in this compound may confer unique binding properties and pharmacological effects, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H21BrN2O

Molecular Weight

481.4 g/mol

IUPAC Name

[4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzodiazepin-1-yl]-phenylmethanone

InChI

InChI=1S/C28H21BrN2O/c29-23-17-15-20(16-18-23)25-19-27(21-9-3-1-4-10-21)31(26-14-8-7-13-24(26)30-25)28(32)22-11-5-2-6-12-22/h1-18,27H,19H2

InChI Key

RSJHRRQTHKPYRK-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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